molecular formula C20H10I2O5 B3259144 3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 31395-16-1

3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one

Cat. No. B3259144
CAS RN: 31395-16-1
M. Wt: 584.1 g/mol
InChI Key: RUEQYKGDINYYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran compounds, which include structures similar to the one you’re asking about, are ubiquitous in nature . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Novel methods for constructing benzofuran rings have been discovered in recent years . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is based on structures generated from information available in databases . If the substance is well-defined, its identity is not claimed confidential and there is sufficient information available in databases for algorithms to generate a molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to the one you’re asking about, “3’,6’-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-5,6-dicarboxylic acid”, are provided in a database . These include density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including the one , have been shown to possess strong anti-tumor activities . They can inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer treatment.

Antibacterial Activity

These compounds also exhibit antibacterial properties . They can inhibit the growth of various bacteria, which could be useful in the development of new antibiotics.

Anti-Oxidative Activity

Benzofuran derivatives have been found to have anti-oxidative activities . They can neutralize harmful free radicals in the body, which can help prevent various diseases related to oxidative stress.

Anti-Viral Activity

Some benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity .

Synthesis of Complex Benzofuran Derivatives

The compound can be used as a precursor in the synthesis of complex benzofuran derivatives . These derivatives can be difficult to prepare, but they have potential applications in various fields due to their unique properties.

6. Biological Activity in Fungi and Lichens Unlike plants, the xanthone core in fungi and lichens, including the compound you mentioned, is wholly derived from polyketide . This suggests that these organisms might use these compounds for different biological activities.

Drug Prospects

Given their diverse pharmacological activities, benzofuran and its derivatives have attracted much attention for their potential applications as drugs . The compound could be a valuable resource for the development of new medicines.

Source of Natural Medicines

Natural products containing benzofuran rings, such as the compound , are the main source of some drugs and clinical drug candidates . They are an important basis for medicinal chemistry due to their versatility and unique physicochemical properties .

Future Directions

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

3',6'-dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10I2O5/c21-14-6-5-13-17(18(14)22)19(25)27-20(13)11-3-1-9(23)7-15(11)26-16-8-10(24)2-4-12(16)20/h1-8,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEQYKGDINYYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C=C5)I)I)C(=O)O4)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10I2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21863873

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Reactant of Route 3
Reactant of Route 3
3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Reactant of Route 4
3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Reactant of Route 5
3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Reactant of Route 6
Reactant of Route 6
3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.